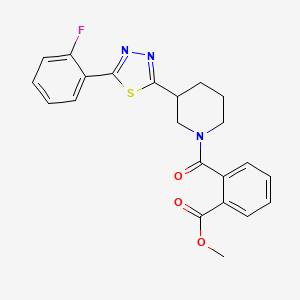

Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate

説明

This compound features a hybrid structure combining a 1,3,4-thiadiazole ring substituted with a 2-fluorophenyl group, a piperidine moiety, and a methyl benzoate ester. The 1,3,4-thiadiazole core is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, enabling π-π stacking interactions and hydrogen bonding in biological systems . The methyl benzoate ester group may influence solubility and bioavailability.

特性

IUPAC Name |

methyl 2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c1-29-22(28)16-9-3-2-8-15(16)21(27)26-12-6-7-14(13-26)19-24-25-20(30-19)17-10-4-5-11-18(17)23/h2-5,8-11,14H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLAFRITQOBEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form 5-(2-fluorophenyl)-1,3,4-thiadiazole.

Piperidine Derivative Formation: The thiadiazole derivative is then reacted with piperidine-1-carboxylic acid under dehydrating conditions to form the piperidine-thiadiazole intermediate.

Esterification: Finally, the intermediate is esterified with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

化学反応の分析

Table 1: Thiadiazole Formation Conditions

| Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiosemicarbazide + CS₂ | Reflux in KOH/EtOH, 4 hr | 75–88 | |

| 2-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 65–72 |

Functionalization of the Piperidine Scaffold

The piperidine ring is functionalized at the 3-position with the thiadiazole group through:

-

Nucleophilic Acylation :

Piperidine reacts with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides). For example:

. -

Coupling Reactions :

Carbodiimide-mediated coupling (e.g., EDCl/HOBt) links the piperidine’s amine to the benzoate ester .

Table 2: Piperidine-Thiadiazole Coupling

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCl/HOBt | DCM | RT, 12 hr | 68 | |

| DCC/DMAP | THF | 0°C to RT | 72 |

Esterification and Benzoate Integration

The benzoate ester is introduced via esterification of the corresponding carboxylic acid with methanol under acidic or enzymatic conditions:

-

Enzymatic Methods :

Lipases (e.g., Candida antarctica) in non-aqueous solvents achieve >90% conversion .

Key Reactivity Insights

-

Hydrolysis Sensitivity : The ester group undergoes alkaline hydrolysis to the carboxylic acid (e.g., NaOH/MeOH, 60°C) .

-

Thiadiazole Stability : The 1,3,4-thiadiazole ring resists oxidation but undergoes nucleophilic substitution at the 2-position under strong acidic/basic conditions .

-

Piperidine Modifications : The piperidine nitrogen participates in reductive amination or acylation reactions to introduce additional substituents .

Spectroscopic Characterization

-

¹H NMR : Distinct signals for the piperidine protons (δ 1.5–3.0 ppm), thiadiazole aromatic protons (δ 7.2–8.1 ppm), and ester methyl (δ 3.8 ppm) .

Challenges and Optimization

生物活性

Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a benzoate group, along with a 1,3,4-thiadiazole derivative. The presence of the fluorophenyl group enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, including bacteria and fungi. For instance:

- Antibacterial : Studies have shown that derivatives containing the thiadiazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal : Thiadiazole derivatives have also demonstrated antifungal activity against strains like Candida albicans, with some compounds showing MIC values ranging from 16 to 32 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a significant focus in recent research. Compounds similar to methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate have been evaluated for their ability to inhibit cancer cell proliferation:

- Mechanism of Action : Thiadiazole compounds may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression .

- Case Studies : A study on related compounds indicated that they could reduce the viability of cancer cell lines such as HeLa and MCF-7 by more than 50% at concentrations between 10 and 20 µM .

Synthesis and Evaluation

A variety of synthetic methods have been employed to create thiadiazole derivatives. The synthesis often involves condensation reactions between hydrazine derivatives and carboxylic acids or acyl chlorides. The biological evaluation typically includes:

- In vitro assays : These assess the efficacy against specific bacterial strains or cancer cell lines.

- In vivo studies : Some compounds have progressed to animal models to evaluate their therapeutic potential and safety profiles.

Data Table: Biological Activities of Thiadiazole Derivatives

科学的研究の応用

Biological Activities

Research indicates that compounds containing thiadiazole structures exhibit a wide range of biological activities, including:

- Antimicrobial properties : Thiadiazole derivatives have been studied for their effectiveness against various bacterial strains.

- Anticancer effects : Some studies suggest that compounds similar to Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Activity : A study published in ResearchGate explored the synthesis of thiadiazole derivatives and their antimicrobial activities, demonstrating that these compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Another investigation highlighted the anticancer properties of similar thiadiazole compounds, showing promising results in vitro against several cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .

Therapeutic Applications

Given its structural characteristics and biological activities, Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate has potential applications in:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Pharmaceutical Formulations : Its favorable solubility profile suggests it could be formulated effectively for oral or injectable routes.

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Core Heterocyclic Modifications

- 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: Compounds like 2-[5-phenyl-1,3,4-oxadiazol-2-thiomethyl]benzothiazole () replace the sulfur atom in the thiadiazole ring with oxygen. The target compound’s thiadiazole core likely exhibits stronger binding to hydrophobic pockets in enzymes compared to oxadiazole derivatives .

Benzothiazole vs. Piperidine Linkages :

Benzothiazole-based compounds (e.g., ) lack the piperidine scaffold present in the target molecule. Piperidine introduces a basic nitrogen, enabling salt formation and enhanced solubility in acidic environments. This structural difference may expand the target compound’s applicability in central nervous system (CNS) targeting, as piperidine derivatives often cross the blood-brain barrier .

2.2. Substituent Effects

Fluorophenyl vs. Phenyl Groups :

The 2-fluorophenyl substituent in the target compound increases electronegativity and steric bulk compared to unsubstituted phenyl groups (e.g., in ’s benzothiazole derivative). Fluorine’s electron-withdrawing effects stabilize the thiadiazole ring and may improve resistance to oxidative metabolism.Methyl Benzoate vs. Benzamide Esters :

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () feature amide linkages instead of ester groups. Amides generally exhibit slower hydrolysis rates, enhancing metabolic stability but reducing solubility in polar solvents. The methyl benzoate in the target compound may balance these properties by offering moderate stability and improved oral bioavailability .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。